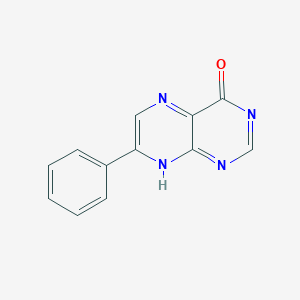

7-phenyl-8H-pteridin-4-one

描述

7-Phenyl-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a phenyl group at position 5. The phenyl substituent likely enhances aromatic interactions and modulates electronic properties, making it relevant for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

7-phenyl-8H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 7-phenyl-8H-pteridin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands.

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring in 7-phenyl-8H-pteridin-4-one undergoes nucleophilic attacks at electrophilic positions (C2, C4, and C7), particularly under basic or catalytic conditions:

-

Reaction with amines/hydrazines :

The carbonyl group at position 4 reacts with hydrazine derivatives to form hydrazones or thiosemicarbazides. For example, thioformic acid hydrazide reacts with the carbonyl group to yield thiosemicarbazide intermediates, which cyclize with ethyl chloroformate to form 1,3,4-triazole thione derivatives .

| Reactant | Conditions | Product | Key Spectral Data (IR/NMR) |

|---|---|---|---|

| Thioformic acid hydrazide | DMF/EtOH, TMA catalyst | 1,3,4-Triazole thione derivative | IR: C=S bands at 1338–1347 cm⁻¹ |

-

Halogenation :

Chloroacetate introduces chlorine at position 8 under nucleophilic substitution (SN2) conditions, forming 8-chloro derivatives .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

-

With ninhydrin :

Heating with ninhydrin in ethanol yields indeno[2',1':4,5]imidazo[2,1-b]pteridine derivatives via a five-ring fusion . -

With CS₂ :

Reaction with carbon disulfide in alcoholic KOH leads to open-chain thioamide derivatives, while dry pyridine promotes cyclization to tetracyclic fused systems .

Electrophilic Aromatic Substitution

The phenyl group at position 7 undergoes electrophilic substitution under Friedel-Crafts or Lewis acid-catalyzed conditions:

-

Nitration/Sulfonation :

Limited direct data exists, but analogous pteridines (e.g., 7-(4-butylphenyl)-1H-pteridin-4-one) show reactivity at the para position of the aryl group due to electron-donating alkyl substituents.

Oxidation and Reduction

-

Reduction of the carbonyl group :

The C4 carbonyl is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming 4-hydroxy-pteridine derivatives. -

Oxidation of the pteridine ring :

Under strong oxidizing agents (e.g., KMnO₄), the pyrazine ring may cleave, though specific data for this compound is extrapolated from related compounds.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the phenyl group:

-

With aryl boronic acids :

The 7-phenyl substituent can undergo cross-coupling to introduce diverse aryl/heteroaryl groups, enhancing lipophilicity or targeting biological receptors .

Biological Activity-Linked Reactivity

-

Enzyme inhibition :

Derivatives of this compound act as kinase inhibitors (e.g., FLT3, CDK4/6) through hydrogen bonding with the carbonyl group and π-stacking via the phenyl ring . -

Antiproliferative mechanisms :

Modifications at position 2 or 4 (e.g., introducing chloro or methyl groups) enhance binding to ATP pockets in cancer-related kinases .

Comparative Reactivity Table

Mechanistic Insights

科学研究应用

Drug Discovery

7-Phenyl-8H-pteridin-4-one has shown potential in drug discovery, particularly as an inhibitor of various enzymes. Its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance, indicates possible applications in developing new antibiotics.

Enzyme Inhibition

Research indicates that this compound interacts with human cytochrome P450 enzymes, specifically CYP3A4. Inhibition of CYP3A4 can lead to increased plasma levels of co-administered drugs, raising concerns about drug-drug interactions and potential toxicity.

Table 1: Enzyme Interactions of this compound

| Enzyme | Effect | Implications |

|---|---|---|

| Beta-lactamase | Inhibition | Potential to combat antibiotic resistance |

| CYP3A4 | Inhibition | Risk of increased drug toxicity |

Cancer Research

The compound's effects on cell proliferation and viability suggest its application in cancer research. Studies indicate that it may modulate pathways involved in tumor growth, making it a candidate for further investigation in oncological therapies.

Immunomodulatory Properties

Emerging research is exploring the immunomodulatory effects of this compound. Its ability to influence immune responses could lead to applications in autoimmune diseases or therapies aimed at enhancing immune function.

Case Study 1: Antibiotic Resistance

In a study examining the efficacy of this compound against antibiotic-resistant strains of bacteria, the compound demonstrated significant inhibition of beta-lactamase activity. This finding supports its potential role in developing new strategies to tackle antibiotic resistance.

Case Study 2: Drug Interaction

A clinical case highlighted the interaction between this compound and CYP3A4 substrates. Patients receiving medications metabolized by CYP3A4 experienced elevated drug levels when co-administered with this compound, underscoring the need for careful monitoring in clinical settings.

作用机制

The mechanism of action of 7-phenyl-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Molecular Properties of 7-Phenyl-8H-Pteridin-4-One and Analogues

*LogP: Partition coefficient; PSA: Polar surface area.

†Estimated properties based on structural analogs.

Key Observations:

- Substituent Effects : The phenyl group in this compound introduces greater steric bulk and aromaticity compared to methyl (in ) or pyrazolyl/isopropyl groups (in ). This may enhance binding to hydrophobic targets but reduce solubility.

- Electronic Properties: The electron-withdrawing nature of the phenyl group could lower the pKa of the pteridinone ring compared to methyl-substituted analogs .

- Molecular Weight : this compound (211 g/mol) is lighter than the patent compound (376 g/mol, ), suggesting better bioavailability.

常见问题

Q. How can researchers balance open-data mandates with confidentiality requirements when publishing this compound datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。